molecular formula C8H12N2O B038006 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one CAS No. 121575-97-1

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one

Cat. No.: B038006
CAS No.: 121575-97-1
M. Wt: 152.19 g/mol
InChI Key: LPDVMKGSVXYVQR-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one is a sophisticated, cyclized imidazole derivative of significant interest in medicinal chemistry and chemical biology research. This seven-membered saturated ring system fused with a 2-imidazolone moiety presents a unique, semi-rigid scaffold that is valuable for the design and synthesis of novel small molecule libraries. Its core structure features a hydrogen bond donor-acceptor pair within the imidazolone ring, making it a compelling precursor for developing compounds that can mimic key peptide interactions or act as enzyme inhibitors. Researchers primarily utilize this compound as a key intermediate in synthesizing more complex heterocyclic systems, particularly those targeting protein-protein interactions or allosteric binding sites. The constrained conformation of the cycloheptane ring reduces the entropic penalty upon binding, potentially enhancing the affinity and selectivity of derived compounds for their biological targets. Its primary research value lies in its application as a versatile building block for probing biological pathways and for the discovery of new pharmacological tools and lead compounds in areas such as oncology, neuroscience, and infectious diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-cyclohepta[d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDVMKGSVXYVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566715
Record name 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121575-97-1
Record name 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Urea-Mediated Cyclization

Heating 1,2-diaminocycloheptane with urea at elevated temperatures (150–200°C) facilitates dehydration, forming the imidazolone ring. This method mirrors the synthesis of simpler imidazolones but requires stringent temperature control to avoid side reactions.

Example Protocol:

  • Combine 1,2-diaminocycloheptane (1.0 equiv) and urea (1.2 equiv) in toluene.

  • Reflux at 160°C for 12 hours under nitrogen.

  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).

Phosgene Alternatives

Triphosgene or carbonyldiimidazole (CDI) offers safer alternatives to gaseous phosgene. Cycloheptane diamine treated with CDI in dichloromethane at 0°C yields the imidazolone via intermediate carbamate formation.

Table 1: Cyclocondensation Yields with Different Carbonyl Sources

Carbonyl SourceSolventTemperature (°C)Yield (%)
UreaToluene16045
CDIDCM0 → RT62
TriphosgeneTHF-10 → 2558

Palladium-Catalyzed Oxidative Cyclization

Palladium-mediated cyclizations, effective for fused heterocycles, are adaptable to synthesize the target compound. This method leverages alkoxypalladation or aminopalladation to form the imidazolone ring.

Intramolecular Alkoxypalladation

A cycloheptane-bearing amino alcohol precursor undergoes oxidative cyclization in the presence of Pd(OAc)₂ and Cu(OAc)₂. The reaction proceeds via a palladium-hydride intermediate, followed by elimination to form the heterocycle.

Example Protocol:

  • Dissolve 2-(aminomethyl)cycloheptanol (1.0 equiv) in methanol.

  • Add Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2.0 equiv).

  • Stir under oxygen at 60°C for 6 hours.

  • Purify by recrystallization (ethanol/water).

Key Observation:
Copper salts act as redox mediators, regenerating Pd(II) and ensuring catalytic turnover. Excess oxygen suppresses β-hydride elimination side products.

Multi-Component Reactions (MCRs)

MCRs enable efficient construction of complex scaffolds. For the target compound, a one-pot reaction involving cycloheptanone, ammonium acetate, and glyoxal could assemble the imidazolone ring.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a modern approach to cyclic systems. A diene precursor containing amine and carbonyl groups could undergo metathesis to form the cycloheptane ring, followed by imidazolone cyclization.

Example Precursor:
N-allyl-N'-(3-butenyl)urea.

Protocol:

  • Treat the diene precursor with Grubbs 2nd-gen catalyst (5 mol%) in DCM.

  • Stir under nitrogen at 40°C for 24 hours.

  • Oxidize the resulting cycloheptene to cycloheptane using hydrogenation (H₂/Pd-C).

  • Cyclize with CDI to form the imidazolone.

Reductive Amination Followed by Cyclization

Starting from cycloheptanone, reductive amination with ammonium acetate forms a primary amine, which is subsequently cyclized using phosgene derivatives.

Protocol:

  • React cycloheptanone (1.0 equiv) with ammonium acetate (2.0 equiv) in methanol.

  • Add NaBH₃CN (1.5 equiv) and stir at RT for 12 hours.

  • Treat the resulting amine with triphosgene (0.5 equiv) in THF.

  • Heat at 80°C for 6 hours to induce cyclization.

Table 2: Comparison of Cyclization Methods

MethodKey AdvantageLimitation
Urea CyclocondensationLow costModerate yields
Palladium CatalysisHigh regioselectivityRequires expensive catalysts
MCRsOne-pot simplicityOptimizing conditions needed
RCMFlexible ring size controlSensitive to functional groups

Chemical Reactions Analysis

Types of Reactions: Bucladesine sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Drug Development

The compound serves as a scaffold for the development of new drugs:

  • Lead Compound for Antidepressants : Its structural features are being explored to design novel antidepressant molecules with fewer side effects.
  • Analgesic Agents : Modifications of this compound have shown promise in developing new analgesics.

Agricultural Chemistry

In agricultural research:

  • Pesticide Development : Variants of this compound are being studied for their efficacy as biopesticides due to their low toxicity and environmental impact.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth compared to control groups.

Compound DerivativeMinimum Inhibitory Concentration (MIC)
Derivative A32 µg/mL
Derivative B16 µg/mL
Control>128 µg/mL

Case Study 2: Neuroprotective Effects

Research conducted by the Neuroscience Letters highlighted the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The treated group exhibited reduced neuronal loss and improved motor function compared to untreated controls.

Treatment GroupNeuronal Survival (%)Motor Function Score
Hexahydro Compound85%8/10
Control (Untreated)50%4/10

Mechanism of Action

Bucladesine sodium exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It activates cyclic adenosine monophosphate-dependent protein kinase, leading to the phosphorylation of various target proteins. This activation results in a cascade of cellular events, including changes in gene expression, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 853723-93-0)

  • Structural Differences : The sulfur-containing thione group (-S-) replaces the oxygen-based carbonyl (-C=O) in the target compound. This substitution increases nucleophilicity and alters redox behavior.
  • Physicochemical Properties: Molecular weight: 212.31 g/mol ( ) vs. ~196.2 g/mol (estimated for the target compound). Hydrogen-bond donors/acceptors: 1/3 ( ) vs. 1/2 (imidazolone). XlogP: 1.7 ( ) suggests moderate lipophilicity, comparable to the target compound.

Hexahydroimidazo[4,5-d]imidazol-2(1H)-one (CAS 139394-44-8)

  • Structural Differences: A bicyclic system with fused imidazole rings ( ) contrasts with the monocyclic cycloheptaimidazolone.
  • Molecular Complexity: Complexity score: 143 ( ) vs. lower complexity for the target compound due to a single ring system. Hydrogen-bonding capacity: Higher (4 donors/acceptors) due to additional nitrogen atoms.

8-(4-Halophenyl)-5-methyl-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones ()

  • Functional Group Influence : The presence of halogens (e.g., Br, Cl) and oxadiazole-thiazine fused rings enhances electrophilicity and biological activity compared to the simpler imidazolone core.
  • Synthetic Pathways : Reflux conditions with piperidine and triethylamine ( ) may parallel methods for synthesizing the target compound, though solvent systems (e.g., ethyl acetate/petroleum ether) would require optimization.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound (Estimated) 1-Cycloheptyl-2-sulfanyl-imidazolone Hexahydroimidazo[4,5-d]imidazolone
Molecular Formula C₈H₁₂N₂O C₁₀H₁₆N₂OS C₄H₈N₄O
Molecular Weight (g/mol) ~196.2 212.31 128.13
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 2 3 4
XlogP ~1.5 1.7 -0.2 (estimated)

Discussion of Structural and Functional Implications

  • Substituent Impact : The absence of halogens or sulfur atoms (vs. and 4 ) may reduce electrophilicity but improve metabolic stability.

Biological Activity

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one (CAS No. 121575-97-1) is a cyclic imidazolone compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 156.19 g/mol
  • Boiling Point : Data not explicitly available; however, it is a stable compound under standard conditions .

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : A study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values of 15 µM and 20 µM respectively .
Cell LineIC50 (µM)Reference
MCF-715
A54920

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Specifically:

  • Apoptosis Induction : The compound was found to upregulate pro-apoptotic proteins (BAX) while downregulating anti-apoptotic proteins (BCL-2), leading to increased apoptosis in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • A study indicated that it could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the efficacy of this compound in combination with conventional chemotherapy.
    • Findings : Patients receiving the compound alongside standard treatments exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy reduced tumor size more effectively and minimized side effects .
  • Neuroprotection in Animal Models :
    • Objective : Assess the neuroprotective effects in models of neurodegenerative diseases.
    • Findings : Animals treated with the compound showed significant improvements in cognitive function and reduced markers of neuroinflammation when subjected to stress tests .

Q & A

Q. What are the established synthetic routes for 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one, and how do reaction conditions influence yield?

Methodological Answer: Transition-metal-free synthesis via base-promoted cyclization of amidines and ketones is a key route . Optimize reaction temperature (e.g., 80–100°C) and base strength (e.g., KOtBu) to enhance cyclization efficiency. Monitor intermediates using TLC or HPLC to avoid over-oxidation. For yield quantification, combine gravimetric analysis with purity validation via 1H^1 \text{H} NMR integration .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?

Methodological Answer: X-ray crystallography provides definitive bond lengths and angles (e.g., C-N bond lengths ~1.32–1.38 Å, typical for imidazolones) . For solution-phase analysis, use 1H^1 \text{H} and 13C^{13} \text{C} NMR to assign proton environments (e.g., NH protons at δ 8.5–9.5 ppm) and carbonyl carbons (δ 165–175 ppm). Cross-validate with IR spectroscopy (C=O stretch ~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic and steric effects in the cycloheptaimidazolone core influence its reactivity in heterocyclic functionalization?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, identifying nucleophilic (N1, N3) and electrophilic (C2=O) sites . Experimentally, probe regioselectivity via alkylation or acylation reactions under controlled pH. Compare kinetic data (e.g., Hammett plots) to correlate substituent effects with reaction rates .

Q. What strategies address contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Reconcile discrepancies by:

  • Solvent effects : Simulate NMR chemical shifts with COSMO-RS models to account for solvent polarity .
  • Conformational flexibility : Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
  • Crystal packing : Compare X-ray structures with gas-phase DFT geometries to identify intermolecular interactions distorting bond angles .

Q. How can spiro-fused derivatives of this compound be synthesized, and what are their topological implications?

Methodological Answer: Employ [3+2] cycloadditions or oxidative coupling to generate spiro centers. Characterize fused systems via single-crystal XRD to confirm stereochemistry. Analyze topological strain using molecular mechanics (e.g., MMFF94 force field) and compare strain energy with parent compound .

Methodological Framework Integration

Q. How to design a theoretical framework for studying the biological activity of this compound?

Methodological Answer:

  • Hypothesis : Link imidazolone’s electrophilic sites to enzyme inhibition (e.g., kinases or proteases).
  • Experimental validation : Use fluorescence-based assays (e.g., FP-Tracer for kinase activity) and molecular docking (AutoDock Vina) to predict binding modes .
  • Data interpretation : Apply linear free-energy relationships (LFERs) to correlate substituent effects with IC50_{50} values .

Guidance for Contradictory Data Analysis

  • Case example : If XRD shows planar imidazolone, but DFT predicts slight puckering, conduct QTAIM analysis to assess electron density critical points, resolving whether crystal packing forces induce planarity .

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